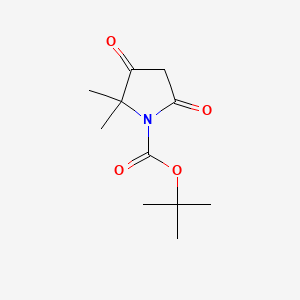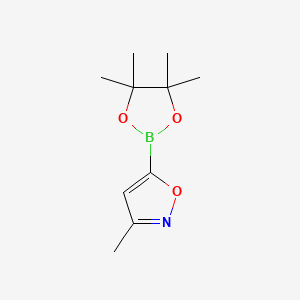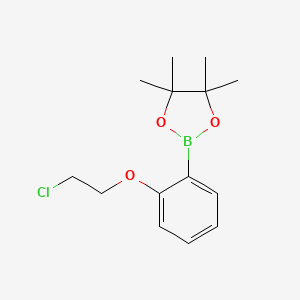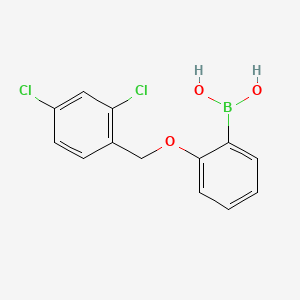
2-(2,4-Dichlorophenylmethoxy)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,4-Dichlorophenylmethoxy)phenylboronic acid” is a chemical compound with the molecular formula C13H11BCl2O3 and a molecular weight of 296.938 . It is a type of boronic acid, which are compounds that contain a boron atom bonded to two hydroxyl groups .
Molecular Structure Analysis
The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . This planar compound has idealized C2V molecular symmetry . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis
Boronic acids, including “2-(2,4-Dichlorophenylmethoxy)phenylboronic acid”, are involved in various chemical reactions. For instance, they are used in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol . They are also involved in the synthesis of biologically active molecules .Applications De Recherche Scientifique
Catalysis and Synthesis
Phenylboronic acids are significant in catalysis, particularly in facilitating dehydrative amidation between carboxylic acids and amines. Studies have shown that specific substituents on the phenylboronic acid molecule can prevent the coordination of amines to the boron atom of the active species, thereby accelerating the amidation process. This mechanism is crucial for synthesizing peptides and other organic compounds (Wang, Lu, & Ishihara, 2018).
Supramolecular Assemblies
Phenylboronic acids are also employed in designing and synthesizing supramolecular assemblies. The formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 and centrosymmetric cyclic C–H⋯O hydrogen bonding dimers in the crystal structure showcases the versatility of these compounds in creating structured materials (Pedireddi & Seethalekshmi, 2004).
Bio-Applications
The unique chemistry of phenylboronic acids, forming reversible complexes with polyols, is exploited in diagnostic and therapeutic applications, including drug delivery systems and biosensors. This reversible complexation is particularly leveraged in glucose sensing and sialic acid interactions, highlighting the potential of phenylboronic acid-decorated polymeric nanomaterials in advanced biomedical applications (Lan & Guo, 2019).
Environmental Remediation
Phenylboronic acids and their derivatives have been studied for their role in the biological degradation of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. The use of biological agents, including specific bacteria and fungi, for the degradation of 2,4-D highlights the environmental applications of phenylboronic acids in detoxifying harmful agricultural chemicals (Serbent et al., 2019).
Adsorption and Separation
Hypercrosslinked polymers (HCPs) prepared with phenylboronic acid compounds have shown effective adsorption capabilities due to their rich porosity and high specific surface area. These materials are promising for the adsorption of chlorophenols and other pollutants, demonstrating the utility of phenylboronic acids in environmental cleanup and chemical separation processes (Liu et al., 2020).
Propriétés
IUPAC Name |
[2-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-10-6-5-9(12(16)7-10)8-19-13-4-2-1-3-11(13)14(17)18/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNSZIXNILDVEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=C(C=C(C=C2)Cl)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655841 |
Source


|
| Record name | {2-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenylmethoxy)phenylboronic acid | |
CAS RN |
1256355-69-7 |
Source


|
| Record name | Boronic acid, B-[2-[(2,4-dichlorophenyl)methoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

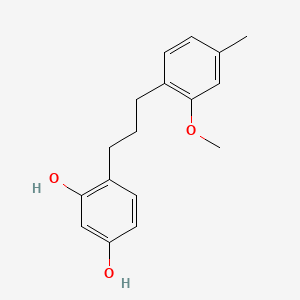
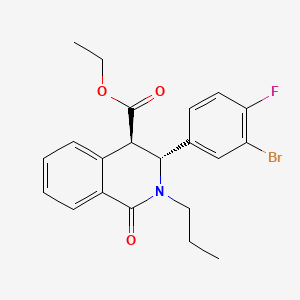
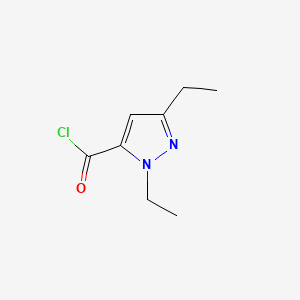

![3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594545.png)
